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molecular formula C11H13ClN2 B1589941 5-CHLOROGRAMINE CAS No. 830-94-4

5-CHLOROGRAMINE

Cat. No. B1589941
M. Wt: 208.69 g/mol
InChI Key: ILGPJIAGKMKHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436264

Procedure details

Aqueous dimethylamine (8.0 mL, 63.7 mmol) and aqueous formaldehyde (4.8 mL, 64.0 mL) were combined in dioxane (50 mL) and acetic acid (50 mL). 5-Chloro-1H-indole (9.5 g, 62.5 mmol) in dioxane (30 mL) was added dropwise to the mixture, which was then was stirred at room temperature for 18 hours. The mixture was concentrated to approximately 50 mL by rotary evaporation, diluted with water (≈500 mL), and extracted with ether (~200 mL). The aqueous phase was separated, cooled, made basic with sodium hydroxide, and extracted into methylene chloride. The methylene chloride phase was separated, washed with water and then brine, dried over potassium carbonate, filtered, and evaporated. Crystallization from a mixture of acetone and diisopropyl ether gave 3-(dimethylaminomethyl)-5-chloro-1H-indole (10.6 g, 50.5 mmol) as white crystals, m.p. 148°-150° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2>O1CCOCC1.C(O)(=O)C>[CH3:1][N:2]([CH2:4][C:10]1[C:9]2[C:13](=[CH:14][CH:15]=[C:7]([Cl:6])[CH:8]=2)[NH:12][CH:11]=1)[CH3:3]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to approximately 50 mL by rotary evaporation
ADDITION
Type
ADDITION
Details
diluted with water (≈500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (~200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride
CUSTOM
Type
CUSTOM
Details
The methylene chloride phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization
ADDITION
Type
ADDITION
Details
from a mixture of acetone and diisopropyl ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C)CC1=CNC2=CC=C(C=C12)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50.5 mmol
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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